2,2-Difluoro-3-hydroxypentanoic acid

Description

Properties

IUPAC Name |

2,2-difluoro-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFXUHFTSMNNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710217 | |

| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233233-76-5 | |

| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-3-hydroxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2,2-Difluoro-3-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Difluoro-3-hydroxypentanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. This document details a robust synthetic pathway via the Reformatsky reaction, followed by a thorough characterization of the target molecule using modern analytical techniques. The methodologies and insights presented herein are intended to equip researchers with the practical knowledge required for the successful preparation and validation of this and similar fluorinated compounds.

Introduction: The Significance of Fluorinated Hydroxy Acids

The incorporation of fluorine into organic molecules has become a pivotal strategy in the design of novel therapeutic agents. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a parent compound. Specifically, α,α-difluoro-β-hydroxy acids represent a class of compounds with significant potential as enzyme inhibitors, chiral building blocks, and precursors to more complex fluorinated pharmaceuticals. The presence of the difluoromethyl group can mimic a carbonyl hydrate or a tetrahedral intermediate in enzymatic reactions, while the hydroxyl group provides a key site for hydrogen bonding and further chemical modification. This compound serves as a valuable synthon in this context, offering a combination of these desirable structural motifs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the formation of its ethyl ester via a Reformatsky reaction, followed by alkaline hydrolysis to yield the desired carboxylic acid. This approach is favored due to its reliability, operational simplicity, and the commercial availability of the starting materials.

Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxypentanoate via the Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that forms a carbon-carbon bond between an α-halo ester and a carbonyl compound, mediated by a metal, typically zinc.[1][2][3] This reaction is particularly well-suited for the synthesis of β-hydroxy esters.[4] In this case, ethyl bromodifluoroacetate reacts with propionaldehyde in the presence of activated zinc to form the target ester.

-

Zinc Activation: The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal. The in-situ activation with a small amount of iodine or by using acid-washed zinc dust is crucial to remove the passivating oxide layer from the metal surface, thereby facilitating the oxidative insertion of zinc into the carbon-bromine bond of the ethyl bromodifluoroacetate.[5]

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice for this reaction. Its ability to solvate the organozinc intermediate and its relatively high boiling point are advantageous for conducting the reaction at a controlled temperature.

-

Reaction Control: The organozinc reagent formed is less reactive than the corresponding Grignard or organolithium reagents, which prevents side reactions such as self-condensation of the ester.[2]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Difluoro-3-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the physicochemical properties of 2,2-Difluoro-3-hydroxypentanoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The strategic incorporation of geminal fluorine atoms at the α-carbon position profoundly influences the compound's acidity, lipophilicity, and metabolic stability, making a thorough understanding of its properties essential for its application in drug design and development. This document synthesizes predicted data, comparative analysis with structurally related molecules, and provides robust, field-proven experimental protocols for the definitive determination of its key physicochemical parameters. The guide is structured to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to modulate a range of pharmaceutical properties. Specifically, the incorporation of a difluoromethyl group adjacent to a carboxylic acid, as seen in this compound, is anticipated to have several profound effects:

-

Increased Acidity: The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, leading to a significant decrease in the pKa.

-

Modulated Lipophilicity: Fluorination can alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability, and plasma protein binding.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the C-F₂ group can act as a bioisostere for other functional groups, often leading to increased resistance to metabolic degradation.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be critical for its interaction with biological targets.

This guide will delve into the specific physicochemical properties of this compound, providing both predicted values and detailed experimental protocols for their verification.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 1233233-76-5[1]

-

Molecular Formula: C₅H₈F₂O₃[1]

-

Molecular Weight: 154.11 g/mol [1]

-

Canonical SMILES: CCC(C(C(=O)O)(F)F)O[1]

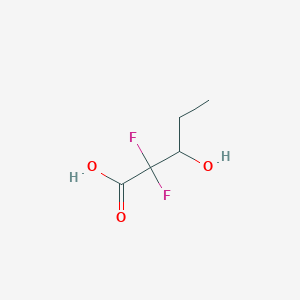

Diagram 1: 2D and 3D Structures of this compound

Caption: 2D representation of this compound.

Predicted and Comparative Physicochemical Properties

Due to the limited availability of public experimental data for this specific molecule, the following table summarizes predicted values and experimental data from closely related compounds to provide a scientifically grounded estimation of its properties.

| Property | Predicted/Estimated Value | Basis of Estimation/Source |

| pKa | ~1.22 | Based on the experimental pKa of difluoroacetic acid. The strong inductive effect of the two alpha-fluorine atoms is the primary determinant of acidity. |

| XlogP | 0.7 | Computationally predicted value from PubChem.[1] |

| Boiling Point | 263.7 ± 40.0 °C at 760 mmHg | Predicted value from chemical supplier databases. |

| Melting Point | Not available | Experimental determination is required. |

| Aqueous Solubility | Not available | Expected to be moderate to high due to the presence of the carboxylic acid and hydroxyl groups. Experimental determination is required. |

Experimental Determination of Physicochemical Properties

For drug development and rigorous scientific research, experimentally determined physicochemical properties are indispensable. The following sections provide detailed, best-practice protocols for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The pKa of a compound is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Diagram 2: Workflow for pKa Determination

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 15-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Standardization of Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the beaker.

-

Titration: Add the NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.

Determination of Lipophilicity (logP) by the Shake-Flask Method with ¹⁹F NMR Detection

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for logP determination. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and specific method of detection.

Diagram 3: Shake-Flask logP Determination Workflow

Caption: Experimental workflow for logP determination using the shake-flask method.

Protocol:

-

Solvent Preparation: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) in a separatory funnel. Shake vigorously and allow the phases to separate completely.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution of the compound. Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).

-

Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

-

¹⁹F NMR Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Prepare each for ¹⁹F NMR analysis, adding a suitable internal standard if necessary.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.

Diagram 4: Comparative Workflow for Solubility Assays

Caption: Comparison of kinetic and thermodynamic solubility assay workflows.

Protocol (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the suspension to remove the undissolved solid. A 0.45 µm filter is typically used.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the proton on the hydroxyl-bearing carbon (a multiplet), and the hydroxyl and carboxylic acid protons (broad singlets, which may exchange with D₂O).

-

¹³C NMR: The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: This will be the most informative NMR experiment, likely showing a single signal for the two equivalent fluorine atoms, which may be split by the neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for similar molecules include the loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds.

Synthesis and Potential Applications

While a specific, published synthesis for this compound was not identified in the public literature, its synthesis can be envisioned through established organofluorine chemistry. A plausible route could involve the reaction of a suitable starting material with a difluorinating agent. Patents for the synthesis of structurally similar compounds, such as 3,3-difluoro-2-hydroxypropionic acid, describe multi-step processes that could be adapted.[4]

The structural motifs present in this compound suggest its potential utility in several areas:

-

Medicinal Chemistry: As a building block for more complex molecules, the difluoro-hydroxy-acid moiety can be incorporated to improve the metabolic stability and acidity of a lead compound. The hydroxyl group provides a handle for further chemical modification.

-

Materials Science: Fluorinated compounds are known for their unique surface properties. This molecule could be a precursor for the synthesis of novel polymers and surfactants.

-

Agrochemicals: The introduction of fluorine is also a common strategy in the design of new pesticides and herbicides.

Conclusion

This compound is a compound with significant potential, primarily driven by the strategic placement of its difluoro functionality. While a comprehensive public dataset of its experimental physicochemical properties is not yet available, this guide has provided a robust framework for its characterization. The predicted properties, based on sound chemical principles and comparative data, offer a strong starting point for its use in research. Furthermore, the detailed experimental protocols provided herein will empower researchers to generate the high-quality data necessary for its effective application in drug discovery and other scientific disciplines. As with any novel compound, a thorough experimental characterization is paramount, and it is the author's hope that this guide will serve as a valuable resource in that endeavor.

References

- To be populated with specific citations

-

PubChem. This compound. [Link]

- To be populated with specific citations

- To be populated with specific citations

- To be populated with specific citations

- Google Patents. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid.

Sources

- 1. This compound | C5H8F2O3 | CID 54272656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1233233-76-5) 19FNMR [m.chemicalbook.com]

- 3. 1233233-76-5|this compound|BLD Pharm [bldpharm.com]

- 4. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,2-Difluoro-3-hydroxypentanoic acid (CAS: 1233233-76-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have led to the development of numerous successful therapeutic agents. Within the diverse landscape of fluorinated building blocks, α,α-difluoro-β-hydroxy carboxylic acids represent a particularly valuable class of compounds. This guide provides a comprehensive technical overview of a specific member of this class, 2,2-Difluoro-3-hydroxypentanoic acid, CAS number 1233233-76-5. This document will serve as a detailed resource for researchers and drug development professionals, covering its chemical identity, synthesis, potential applications, and analytical characterization.

Compound Identity and Physicochemical Properties

This compound is a fluorinated carboxylic acid with the molecular formula C5H8F2O3.[1] Its structure features a five-carbon pentanoic acid backbone with two fluorine atoms on the alpha-carbon (C2) and a hydroxyl group on the beta-carbon (C3). This unique arrangement of functional groups makes it a chiral molecule and a potentially valuable building block for the synthesis of more complex bioactive molecules.

| Property | Value | Source |

| CAS Number | 1233233-76-5 | [1] |

| Molecular Formula | C5H8F2O3 | [1] |

| Molecular Weight | 154.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C(C(=O)O)(F)F)O | [1] |

| InChI Key | RLFXUHFTSMNNLS-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 0.7 | [1] |

| Predicted Hydrogen Bond Donor Count | 2 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted Rotatable Bond Count | 3 | [1] |

Synthesis Strategies: A Mechanistic Perspective

Reformatsky-Type Reactions

A plausible and widely used method for the synthesis of α,α-difluoro-β-hydroxy esters, which can be subsequently hydrolyzed to the corresponding carboxylic acid, is the Reformatsky reaction. This reaction involves the treatment of an α-haloester with a metal, typically zinc, to form an organozinc intermediate (a Reformatsky enolate), which then reacts with a carbonyl compound.

For the synthesis of this compound, the key precursors would be an ethyl bromodifluoroacetate and propanal.

Reaction Causality: The success of the Reformatsky reaction lies in the umpolung (reversal of polarity) of the α-carbon of the ester. The typically electrophilic α-carbon becomes nucleophilic in the organozinc intermediate, allowing it to attack the electrophilic carbonyl carbon of the aldehyde. The use of zinc is crucial as it is reactive enough to insert into the carbon-halogen bond but generally does not react with the ester functionality, a common side reaction with more reactive organometallic reagents like Grignard reagents.

Experimental Workflow: A Generalized Protocol

Caption: Generalized workflow for the synthesis of this compound via a Reformatsky-type reaction.

Step-by-Step Methodology:

-

Zinc Activation: Zinc dust is activated, typically by washing with dilute acid followed by drying, to remove the passivating oxide layer.

-

Reaction Setup: A reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is charged with the activated zinc and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Enolate Formation: A solution of ethyl bromodifluoroacetate in the reaction solvent is added to the zinc suspension. The reaction may require gentle heating to initiate.

-

Carbonyl Addition: Once the formation of the organozinc reagent is evident (e.g., by a color change or consumption of zinc), a solution of propanal in the same solvent is added dropwise at a controlled temperature to prevent side reactions.

-

Reaction Quenching and Work-up: After the reaction is complete, it is quenched by the addition of a saturated aqueous ammonium chloride solution or dilute acid. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The crude product, ethyl 2,2-difluoro-3-hydroxypentanoate, is then purified by column chromatography.

-

Hydrolysis: The purified ester is hydrolyzed to the desired carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water, followed by acidic work-up.

Haloform-Type Reaction of Fluorinated Ketones

An alternative and potentially efficient route involves a selective haloform-type reaction of a 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketone. This method leverages the cleavage of a C-CF3 bond by a base.

Reaction Causality: This approach relies on the selective cleavage of the carbon-carbon bond between the carbonyl group and the trifluoromethyl group. The electron-withdrawing nature of the three fluorine atoms makes the trifluoromethyl group a good leaving group in the presence of a strong base.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several potential applications in drug discovery.

-

Bioisosteric Replacement: The α,α-difluoro-β-hydroxy acid moiety can serve as a bioisostere for other functional groups, such as a simple carboxylic acid or a phosphate group. The introduction of the difluoromethylene group can modulate the pKa of the carboxylic acid and introduce a dipole moment that can influence binding to biological targets.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position resistant to metabolic oxidation. This can be a valuable strategy for improving the pharmacokinetic profile of a drug candidate.

-

Conformational Constraint: The presence of the gem-difluoro group can influence the local conformation of the molecule, which can lead to enhanced binding affinity and selectivity for a target protein.

-

Building Block for Complex Molecules: this compound can be used as a chiral building block for the synthesis of more complex and potent drug candidates, including enzyme inhibitors and receptor modulators.

Analytical Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a multiplet for the proton on the hydroxyl-bearing carbon (C3), and a broad singlet for the carboxylic acid proton. The proton at C3 will be coupled to the protons on the adjacent methylene group and potentially to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the splitting of the C2 signal due to coupling with the two fluorine atoms (a triplet). The other carbon signals will appear at their expected chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and would be expected to show a single signal for the two equivalent fluorine atoms, likely a triplet due to coupling with the proton on the adjacent methylene group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) would be suitable for this polar compound. The expected molecular ion peak would correspond to the molecular weight of 154.11.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be appropriate. Chiral HPLC methods could also be developed to separate the enantiomers of this compound.

Safety and Handling

Based on the available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion and Future Perspectives

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. While specific applications are yet to be fully explored, its unique structural features offer opportunities for the design of novel therapeutic agents with improved properties. Further research into the enantioselective synthesis of this compound and the evaluation of its biological activities will undoubtedly unlock its full potential. This technical guide provides a solid foundation for researchers to understand and utilize this promising molecule in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Difluoro-3-hydroxypentanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this guide presents a detailed analysis based on predicted spectroscopic data derived from established principles and analysis of analogous compounds. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical workflows, and confidently identify and characterize this compound and related fluorinated molecules.

Introduction: The Significance of this compound

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. The α,α-difluoro carboxylic acid motif, in particular, is a key structural element in various bioactive compounds. This compound combines this feature with a chiral hydroxyl group, making it a valuable building block for the synthesis of complex pharmaceutical agents.

Accurate and unambiguous characterization of such molecules is paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure, identifying functional groups, and confirming the identity and purity of synthesized compounds. This guide will provide a detailed examination of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of non-exchangeable protons and their neighboring atoms.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH (3) | 2.0 - 4.0 | Broad Singlet | - |

| H-3 | ~4.1 | Multiplet | J(H-3, H-4) ≈ 6-8 Hz, J(H-3, F) ≈ 15-25 Hz |

| H-4 | ~1.7 | Multiplet | J(H-4, H-3) ≈ 6-8 Hz, J(H-4, H-5) ≈ 7.5 Hz |

| H-5 | ~0.9 | Triplet | J(H-5, H-4) ≈ 7.5 Hz |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

Causality Behind Predictions:

-

The -OH and -COOH protons are acidic and their chemical shifts are highly dependent on concentration, solvent, and temperature, typically appearing as broad singlets due to chemical exchange. The carboxylic acid proton is expected to be significantly downfield[1][2].

-

H-3 is deshielded by the adjacent electronegative oxygen and the geminal fluorine atoms, hence its downfield shift. It will be split by the protons on C-4 and the two fluorine atoms, resulting in a complex multiplet.

-

H-4 protons are part of a methylene group and will be split by the protons on C-3 and C-5, appearing as a multiplet.

-

H-5 protons are in a methyl group and will appear as a triplet due to coupling with the two adjacent protons on C-4.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (-COOH) | 165 - 175 | Triplet | ²J(C-F) ≈ 20-30 Hz |

| C-2 (-CF₂-) | 115 - 125 | Triplet | ¹J(C-F) ≈ 240-260 Hz |

| C-3 (-CHOH-) | 65 - 75 | Triplet | ²J(C-F) ≈ 20-30 Hz |

| C-4 (-CH₂-) | ~30 | Triplet | ³J(C-F) ≈ 5-10 Hz |

| C-5 (-CH₃) | ~10 | Singlet | - |

Causality Behind Predictions:

-

The carbonyl carbon (C-1) is expected in the typical carboxylic acid region[3][4]. It will exhibit a triplet multiplicity due to two-bond coupling with the geminal fluorine atoms[5].

-

C-2 , directly bonded to two fluorine atoms, will be significantly shielded and show a large one-bond C-F coupling constant, appearing as a triplet[6][7].

-

C-3 , attached to the hydroxyl group, will be in the typical range for a secondary alcohol. It will also be split into a triplet by the two fluorine atoms on the adjacent carbon.

-

C-4 and C-5 will show signals in the aliphatic region, with C-4 potentially showing a small three-bond coupling to the fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F (on C-2) | -100 to -120 | Doublet of Triplets | ²J(F-H3) ≈ 15-25 Hz, ³J(F-H4) ≈ 5-10 Hz |

Causality Behind Predictions:

-

The chemical shift of the fluorine atoms is influenced by the surrounding electron density. The presence of the carboxylic acid and hydroxyl groups will influence the precise shift. The predicted range is based on typical values for α,α-difluoro aliphatic compounds[8].

-

The two fluorine atoms are diastereotopic due to the adjacent chiral center at C-3, and thus may appear as two separate signals, each being a doublet of triplets. However, for simplicity, a single multiplet is described here. The fluorine atoms will couple with the proton on C-3 (two-bond coupling) and the protons on C-4 (three-bond coupling).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and hydroxyl groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| O-H stretch (Alcohol) | 3500 - 3200 | Broad, Medium |

| C-H stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C-F stretch | 1100 - 1000 | Strong |

| C-O stretch (Carboxylic Acid/Alcohol) | 1320 - 1210 | Medium |

Causality Behind Predictions:

-

The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding between molecules, often overlapping with the C-H stretching region[2].

-

The O-H stretch of the alcohol will also be broad due to hydrogen bonding.

-

The C=O stretch of the carboxylic acid is a very strong and characteristic absorption.

-

The C-F stretches are typically strong and appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (MW = 154.11 g/mol ), the following ions are expected in the mass spectrum, likely obtained via electrospray ionization (ESI).

| m/z | Predicted Ion | Interpretation |

| 155.05 | [M+H]⁺ | Protonated molecular ion |

| 153.04 | [M-H]⁻ | Deprotonated molecular ion |

| 137.04 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

| 109.04 | [M+H-H₂O-CO]⁺ | Subsequent loss of carbon monoxide |

| 85.03 | [M-COOH-F]⁺ | Loss of the carboxyl group and a fluorine atom |

Causality Behind Predictions:

-

In ESI, soft ionization typically leads to the observation of the protonated or deprotonated molecular ion.

-

The loss of water is a common fragmentation pathway for alcohols.

-

Carboxylic acids can undergo fragmentation with the loss of the carboxyl group (45 Da)[9].

-

The presence of fluorine can lead to the loss of HF or F radicals.

Experimental Protocol for Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The solvent should be compatible with the liquid chromatography (LC) mobile phase.

LC-MS Parameters:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used for small polar molecules.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

-

-

Mass Spectrometry (ESI):

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.

-

Scan Range: m/z 50-500.

-

Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) can be used to obtain fragmentation data (MS/MS).

-

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have outlined the expected spectral features and provided robust experimental protocols for data acquisition. This information will empower researchers to confidently identify this important molecule, troubleshoot analytical challenges, and accelerate their research and development efforts in the field of medicinal chemistry. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

-

PubChem. (S)-3-hydroxybutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. Butanoic acid, 3-hydroxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. 2,2-Difluoropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MassBank of North America. Spectrum HMDB0000011_ms_ms_17 for 3-Hydroxybutyric acid. Retrieved from [Link]

- Zhang, Y., et al. (2018). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.

- Garroway, A. N., et al. (1997). Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. Analytical Chemistry, 69(19), 3950-3958.

- Sawyer, D. T., & Brannan, J. R. (1966). Proton Nuclear Magnetic Resonance Studies of Several Polyalcohols, Hydroxy Acids, and Derivatives of D-Gluconic Acid. Analytical Chemistry, 38(2), 192-198.

- Supporting Information. (2017). Organic & Biomolecular Chemistry, 15, 842-846.

-

mzCloud. 3 Hydroxybutyric acid. Retrieved from [Link]

-

Stenutz, R. 2,2-difluorobutanoic acid. Retrieved from [Link]

- NC State University Libraries. (2020). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

-

PubChem. 2,2-Difluorobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

- ACD/Labs. (2019). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

-

Wikipedia. 3-Hydroxyvaleric acid. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061927). Retrieved from [Link]

- de Groot, R. L., et al. (2023). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 127(15), 3465–3474.

-

Chemistry LibreTexts. Carboxylic acid NMR. Retrieved from [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Retrieved from [Link]

-

13-C NMR Chemical Shift Table. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

PubChem. (R)-3-hydroxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Hydroxyvaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. 3-HYDROXYPENTANOIC ACID, (3R)-. Retrieved from [Link]

-

YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

PubChemLite. 2,2-difluoropropionic acid (C3H4F2O2). Retrieved from [Link]

-

ResearchGate. (2018). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

-

Yeast Metabolome Database. ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

-

PubChem. Difluoroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. colorado.edu [colorado.edu]

- 9. Butanoic acid, 3-hydroxy- [webbook.nist.gov]

A Framework for Investigating the Biological Activity of 2,2-Difluoro-3-hydroxypentanoic Acid: An In-Depth Technical Guide

Disclaimer: 2,2-Difluoro-3-hydroxypentanoic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for its comprehensive evaluation. The methodologies and strategies outlined herein are based on established principles in drug discovery and preclinical development, designed to provide researchers, scientists, and drug development professionals with a robust roadmap for investigating this and other novel chemical entities.

Introduction: The Scientific Rationale for Investigation

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] this compound, a short-chain carboxylic acid, presents an intriguing scaffold. Its structural similarity to endogenous short-chain fatty acids (SCFAs) like butyrate and propionate suggests potential roles in metabolic and inflammatory pathways.[3][4] SCFAs are known to act as signaling molecules, for instance, through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[4] The gem-difluoro group at the α-position of the carboxylic acid may enhance its potency or alter its target selectivity compared to its non-fluorinated counterparts.

This guide provides a comprehensive, multi-stage research plan to elucidate the biological activity of this compound, from initial computational assessments to detailed in vivo studies.

Part 1: In Silico Characterization and Druggability Assessment

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis is crucial to predict the compound's drug-like properties and potential liabilities.[5][6] This initial step helps in prioritizing resources and anticipating potential challenges.

Physicochemical and ADMET Profiling

A critical first step is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[7][8] Numerous computational tools are available for this purpose.[9][10][11]

Experimental Protocol: In Silico ADMET Prediction

-

Obtain the SMILES string for this compound.

-

Utilize a suite of ADMET prediction software (e.g., ADMET-AI, pkCSM, or commercial packages like ADMET Predictor®).[8][11]

-

Calculate key physicochemical descriptors: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors.

-

Predict ADMET properties: Including but not limited to human intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, hERG inhibition, and potential for drug-induced liver injury.[9]

-

Evaluate against established rules: Compare the predicted properties against frameworks like Lipinski's Rule of Five to assess general "drug-likeness".[7]

Hypothetical Data Presentation: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 154.11 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 0.65 | Indicates moderate lipophilicity |

| TPSA | 57.53 Ų | Suggests good cell permeability |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| BBB Permeability | Low | May not readily cross the blood-brain barrier |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic |

Target Prediction and Off-Target Profiling

Computational methods can also be employed to predict potential biological targets. This can be achieved through ligand-based approaches (comparing the molecule to known active compounds) or structure-based methods if relevant protein structures are available.

Caption: Workflow for in silico analysis of a novel compound.

Part 2: In Vitro Biological Evaluation

Following the in silico assessment, a tiered in vitro screening approach is employed to experimentally determine the compound's biological activity.

General Cytotoxicity Assessment

The initial in vitro step is to assess the general cytotoxicity of this compound across a panel of representative cell lines. This establishes a therapeutic window and identifies potential for broad-acting toxicity.[12]

Experimental Protocol: MTT and LDH Cytotoxicity Assays

-

Cell Culture: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay (Metabolic Activity):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm.[13]

-

-

LDH Assay (Membrane Integrity):

-

Collect the cell culture supernatant.

-

Add the LDH reaction mixture.

-

Measure the absorbance according to the manufacturer's protocol.[14]

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

Hypothetical Data Presentation: Cytotoxicity Profile (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HEK293 | >100 | >100 | 95.4 |

| HepG2 | >100 | >100 | >100 |

| HeLa | 85.2 | 65.7 | 48.9 |

This hypothetical data suggests low general cytotoxicity, with some preferential effect on the cancer cell line at later time points.

Target-Based vs. Phenotypic Screening

The subsequent screening strategy depends on the initial hypotheses. If in silico predictions suggest a specific target (e.g., an enzyme like HDAC), a target-based approach is logical.[15][16][17] If no clear target is predicted, a phenotypic screen can uncover unexpected activities.[18][19][20][21]

Caption: Decision workflow for in vitro screening strategy.

Experimental Protocol: Phenotypic Anti-inflammatory Assay

Given the structural similarity to SCFAs, which have anti-inflammatory properties, a relevant phenotypic screen would be to assess the compound's effect on an inflammatory response in immune cells.[3]

-

Cell Culture: Use a macrophage-like cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).

-

Pre-treatment: Incubate the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS).

-

Endpoint Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using an ELISA kit.

-

Data Analysis: Determine the concentration at which the compound inhibits 50% of the LPS-induced TNF-α production (IC50).

Part 3: In Vivo Evaluation

Promising in vitro data warrants progression to in vivo studies to assess the compound's activity and safety in a whole organism.[22][23][24] All animal studies should be conducted in accordance with ethical guidelines and approved protocols.

Preliminary Toxicity and Pharmacokinetics

An initial acute toxicity study is necessary to determine a safe dose range for subsequent efficacy studies.[25][26] This is often followed by a pharmacokinetic (PK) study to understand how the compound is absorbed, distributed, metabolized, and excreted.[22][27]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the compound at a starting concentration (e.g., 300 mg/kg). The procedure is a stepwise process with 3 animals per step.[26]

-

Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.[26]

-

Endpoint: Determine the LD50 (lethal dose, 50%) cut-off value for classification.

Experimental Protocol: Pharmacokinetic Study in Mice

-

Animal Model: Use male C57BL/6 mice.

-

Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

-

Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Hypothetical Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Value (IV, 10 mg/kg) | Value (PO, 50 mg/kg) |

| t½ (hours) | 1.8 | 2.1 |

| Cmax (ng/mL) | 2500 | 1800 |

| Tmax (hours) | - | 0.5 |

| Bioavailability (%F) | - | 65% |

Efficacy in a Disease-Relevant Model

Based on the in vitro findings, an appropriate in vivo efficacy model should be selected. For instance, if the compound showed anti-inflammatory activity, a model of acute inflammation would be suitable.

Experimental Protocol: LPS-Induced Endotoxemia Model

-

Animal Model: Use male C57BL/6 mice.

-

Dosing: Pre-treat groups of mice with vehicle or different doses of this compound (based on PK/PD modeling) via an appropriate route (e.g., oral gavage).

-

Inflammatory Challenge: Administer a sublethal dose of LPS via intraperitoneal injection.

-

Endpoint Measurement: At a peak response time (e.g., 2 hours post-LPS), collect blood and measure plasma levels of TNF-α.

-

Data Analysis: Compare the TNF-α levels in the treated groups to the vehicle control group to determine if the compound significantly reduces the inflammatory response.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preclinical evaluation of this compound. The proposed workflow, moving from predictive computational analysis to rigorous in vitro and in vivo testing, provides a solid foundation for understanding the compound's biological activities and therapeutic potential. Positive results from these studies would pave the way for more advanced investigations, including chronic toxicology studies in accordance with OECD guidelines,[28] and detailed mechanism-of-action studies to identify its precise molecular targets and signaling pathways. The incorporation of fluorine into this short-chain fatty acid scaffold holds the promise of novel pharmacology, and a structured investigation is paramount to unlocking its potential.

References

-

In silico models are used to improve the ADMET prediction and are contributing to drug optimization. bepls. [Link]

-

Drug design has become inconceivable without the assistance of computer-aided methods. Bentham Science Publishers. (2009-01-01). [Link]

-

Structure of a chemical entity...is an important predictor of its physicochemical...properties. ResearchGate. (2025-08-09). [Link]

-

ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ADMET-AI. [Link]

-

ADMET-AI combines graph neural networks and cheminformatic descriptors from RDKit to produce best-in-class results. Rowan Scientific. [Link]

-

In Silico Modeling: Drug Developer's Superpower. YouTube. (2025-12-15). [Link]

-

OECD Test Guidelines for the Testing of Chemicals. OECD. [Link]

-

The design and screening of novel drugs require the premise of known targets. PMC. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

ADMET Predictor® - AI/ML Software for ADMET Property Prediction. Simulations Plus. [Link]

-

Animal infection models in the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of antimicrobial therapy. PubMed. (2016-12-15). [Link]

-

Health Benefits and Side Effects of Short-Chain Fatty Acids. PMC. [Link]

-

OECD Guideline for the Testing of Chemicals, No. 425. National Toxicology Program. [Link]

-

ADMET Predictions - Deep Origin. Deep Origin. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. (2023-06-01). [Link]

-

Target-based Screening and Structure-based Design Approaches. Books. (2020-12-07). [Link]

-

A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. (2023-08-16). [Link]

-

Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. ACS Publications. (2023-01-18). [Link]

-

Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

-

THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC... KNOWLEDGE – International Journal. [Link]

-

Target Based Screening. BIT 479/579 High-throughput Discovery. [Link]

-

Short-Chain Fatty Acids and Human Health. MDPI. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. (2025-04-24). [Link]

-

Role of Fluorine in Drug Design and Drug Action. ResearchGate. (2025-08-06). [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. (2023-01-12). [Link]

-

Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University. [Link]

-

Metabolism and Pharmacokinetic Studies. FDA. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. [Link]

-

OECD Guideline for the Testing of Chemicals, No. 423. National Toxicology Program. (2001-12-17). [Link]

-

Short chain fatty acids: the messengers from down below. PMC. (2023-07-06). [Link]

-

In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [Link]

-

Biological significance of short-chain fatty acid metabolism by the intestinal microbiome. ResearchGate. (2025-08-07). [Link]

-

Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution... ACS Publications. [Link]

-

OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity. ResearchGate. [Link]

-

Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids. RSC Publishing. (2023-11-10). [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. (2019-05-01). [Link]

-

Phenotypic Screening for Drug Discovery. Biobide. [Link]

-

Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. (2022-10-27). [Link]

-

How Short-Chain Fatty Acids Affect Health and Weight. Healthline. (2021-10-08). [Link]

-

OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. Vietnam Center for Food Safety Risk Assessment. (2018-06-25). [Link]

-

Phenotype-Based Drug Screening. Creative Bioarray. [Link]

-

Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. [Link]

-

Fluorodeoxyglucose (18F). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short chain fatty acids: the messengers from down below - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. ADMET Prediction | Rowan [rowansci.com]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 18. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. technologynetworks.com [technologynetworks.com]

- 20. pfizer.com [pfizer.com]

- 21. blog.biobide.com [blog.biobide.com]

- 22. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biotechfarm.co.il [biotechfarm.co.il]

- 24. ojs.ikm.mk [ojs.ikm.mk]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. fda.gov [fda.gov]

- 28. vfsa.org.vn [vfsa.org.vn]

A Technical Guide to Investigating the Therapeutic Potential of 2,2-Difluoro-3-hydroxypentanoic acid

<_Step_2>

Abstract: 2,2-Difluoro-3-hydroxypentanoic acid is a structurally intriguing small molecule with limited documented biological activity. Its unique chemical architecture, featuring a difluorinated alpha-carbon adjacent to a carboxylic acid and a beta-hydroxyl group, suggests the potential for interaction with key metabolic enzymes. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will delve into hypothesis generation based on structural analogy, outline a multi-pronged strategy for target identification, and provide detailed, actionable protocols for target validation. The overarching goal is to present a rigorous scientific roadmap for elucidating the mechanism of action and therapeutic promise of this compound.

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and altered acidity. This compound presents a compelling case for investigation. The gem-difluoro group at the alpha-position significantly lowers the pKa of the carboxylic acid and can act as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group. The beta-hydroxyl group is a common feature in metabolic intermediates, particularly within fatty acid metabolism. This combination of functionalities suggests that the compound may act as a modulator of enzymes that recognize or process short-chain hydroxy fatty acids.

This document serves as an in-depth technical guide, moving from theoretical target classes to practical, state-of-the-art experimental workflows. We will explore potential target hypotheses, provide detailed methodologies for unbiased target discovery, and conclude with robust protocols for target validation, ensuring a scientifically sound approach to unlocking the therapeutic potential of this molecule.

Part 1: Hypothesis-Driven Target Exploration Based on Structural Analogy

Given the absence of extensive prior research, a logical starting point is to formulate hypotheses based on the compound's structural motifs.

Potential as a Modulator of Fatty Acid Oxidation (FAO)

The most apparent structural similarity is to intermediates of beta-oxidation. The β-hydroxy acid moiety is a key structural feature recognized by enzymes in this pathway.[1] Fluorinated fatty acid analogs are known to act as inhibitors of FAO. For instance, the presence of fluorine can disrupt the catalytic mechanisms of dehydrogenases or other enzymes in the pathway.[2][3]

-

Hypothesized Targets:

-

β-hydroxyacyl-CoA dehydrogenase (HAD): This enzyme class catalyzes the oxidation of β-hydroxyacyl-CoA to β-ketoacyl-CoA.[1] The difluoro group could alter the electronics of the substrate, potentially leading to inhibition.

-

Carnitine Palmitoyltransferase (CPT) system: While the compound is a short-chain acid, fluorination can sometimes confer affinity for transporters or enzymes that typically handle longer chains. Inhibition of CPT is a known mechanism for disrupting FAO.

-

Analogy to Valproic Acid and its Derivatives

Valproic acid, a branched short-chain fatty acid, has a complex and multifaceted mechanism of action, including inhibition of histone deacetylases (HDACs) and modulation of GABAergic neurotransmission.[4][5][6][7] While this compound is structurally distinct, the shared feature of being a short-chain carboxylic acid derivative warrants exploration of similar target classes.

-

Hypothesized Targets:

Other Potential Enzyme Classes

The unique combination of functional groups could lead to interactions with a broader range of enzymes.

-

Hypothesized Targets:

-

Dehydrogenases: The β-hydroxy acid structure is a substrate for various dehydrogenases.[8] The difluoro modification could convert the molecule from a substrate to an inhibitor.

-

Diacylglycerol Acyltransferase-1 (DGAT-1): Carboxylic acid derivatives have been developed as potent inhibitors of DGAT-1 for the potential treatment of obesity and diabetes.[9]

-

Part 2: A Practical Roadmap for Target Identification and Validation

Moving from hypothesis to evidence requires a systematic and unbiased approach to identify the direct molecular targets of this compound. This section outlines a comprehensive, multi-phase workflow.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify potential interacting proteins from the entire proteome.

Chemical proteomics is a powerful mass spectrometry-based approach to identify proteome-wide small molecule-protein interactions.[10][11][12][13]

Rationale: This method allows for the identification of direct binding partners of the compound in a complex biological sample (e.g., cell lysate) without prior knowledge of the targets.

Experimental Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). A control probe, structurally similar but expected to be inactive, should also be synthesized.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads. The control probe is immobilized on a separate set of beads.

-

Protein Incubation: Incubate the beads with a relevant cell or tissue lysate.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. A common method is competitive elution using an excess of the free (non-tagged) this compound.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active probe with those from the control probe to identify specific binding partners.

ABPP is a chemical proteomic strategy that uses active site-directed probes to assess the functional state of enzymes in native biological systems.[14][15][16]

Rationale: This approach is particularly useful if the compound acts as an enzyme inhibitor. Competitive ABPP can identify which enzymes are inhibited by the compound in a complex proteome.[17][18]

Experimental Protocol: Competitive ABPP

-

Probe Selection: Choose a broad-spectrum activity-based probe that targets a large family of enzymes potentially relevant to the compound (e.g., fluorophosphonate probes for serine hydrolases).

-

Competitive Incubation: Pre-incubate the cell lysate with varying concentrations of this compound.

-

Probe Labeling: Add the activity-based probe to the lysate. The probe will covalently label the active sites of enzymes that are not already blocked by the test compound.

-

Analysis: Use gel-based or mass spectrometry-based methods to quantify the level of probe labeling for individual enzymes. A decrease in probe labeling in the presence of the test compound indicates target engagement.

-

Target Identification: For MS-based ABPP, identify the proteins that show a dose-dependent decrease in probe labeling.

Phase 2: Hit Prioritization and Initial Validation

Data from the unbiased screens will likely yield a list of potential protein targets. This phase focuses on prioritizing these "hits" and performing initial in vitro validation.

Bioinformatic Analysis: Cross-reference the hit list with databases (e.g., Gene Ontology, KEGG) to identify enriched pathways and cellular compartments. Prioritize targets that are known to be druggable or are implicated in disease pathways of interest.

Rationale: To confirm a direct interaction between the compound and a purified recombinant protein target identified in Phase 1.

Experimental Protocol: Enzyme Inhibition Assay

-

Protein Expression and Purification: Obtain or produce high-purity recombinant protein for the prioritized target.

-

Assay Development: Develop a robust in vitro assay to measure the activity of the recombinant enzyme (e.g., a spectrophotometric or fluorometric assay that monitors substrate turnover).

-

IC50 Determination: Measure the enzymatic activity across a range of this compound concentrations.

-

Data Analysis: Plot the enzyme activity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Parameter | Description |

| Enzyme Concentration | Should be in the low nanomolar range, if possible. |

| Substrate Concentration | Typically set at or near the Michaelis-Menten constant (Km). |

| Incubation Time | Sufficient to ensure linearity of the reaction in the absence of inhibitor. |

| Compound Concentrations | A serial dilution, typically spanning at least 3-4 orders of magnitude. |

Table 1: Key Parameters for Enzyme Inhibition Assays

Phase 3: In-Cellulo Target Engagement and Validation

Confirming that the compound interacts with its target in a live-cell context is a critical validation step.

CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[19][20][21][22][23] The principle is that ligand binding stabilizes a target protein against thermal denaturation.

Rationale: CETSA provides direct evidence of target engagement within the complex milieu of the cell, which is a crucial step in validating a compound's mechanism of action.[22]

Experimental Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment: Treat intact cells with a range of concentrations of this compound.

-

Heating: Heat the treated cells at a single, pre-determined temperature that causes partial denaturation of the target protein in the absence of a stabilizing ligand.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the soluble target protein remaining in the supernatant using a specific antibody-based method (e.g., Western blot, ELISA, or AlphaScreen).

-

Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in the soluble protein fraction indicates target engagement.

Rationale: To establish a causal link between the identified target and the compound's cellular phenotype. If the compound's effect is mediated through the target, then reducing the expression of the target should phenocopy or block the compound's effect.

Experimental Protocol: CRISPR/Cas9 Knockout or siRNA Knockdown

-

Phenotypic Assay: Develop a cellular assay that measures a specific phenotype induced by this compound (e.g., inhibition of cell proliferation, change in a metabolic marker).

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the chosen cell line.

-

Phenotypic Analysis: Treat the modified cells and control cells with the compound and measure the phenotypic response.

-

Interpretation:

-

Phenocopy: If the knockdown/knockout of the target protein reproduces the effect of the compound, it supports the on-target mechanism.

-

Resistance: If the knockdown/knockout cells become resistant to the compound's effects, it strongly validates that the compound acts through that target.

-

Conclusion

This compound is a molecule with significant, albeit unexplored, therapeutic potential. Its structure strongly suggests a role in modulating metabolic pathways, particularly those involving short-chain fatty acids. This guide provides a structured, hypothesis-driven, and experimentally rigorous framework for elucidating its molecular targets. By employing a combination of unbiased discovery proteomics, focused biochemical validation, and in-cellulo target engagement studies, researchers can systematically uncover the mechanism of action of this compound. This comprehensive approach is essential for translating a promising chemical structure into a potential therapeutic agent.

References

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.

-

Nguyen, T. V., et al. (2017). ABPP-HT: A High-Throughput Activity-Based Profiling Platform for Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 8, 685.

-

Hawes, J. W., et al. (2001). New developments in our understanding of the beta-hydroxyacid dehydrogenases. PubMed,

-

Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301.

-

Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature chemical biology, 5(9), 616-624.

-

Göttlicher, M., et al. (2001). Valproic acid defines a novel class of histone deacetylase inhibitors. The Journal of biological chemistry, 276(39), 36064-36071.

-

Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175-1191.

-

Ziegler, S., et al. (2013). Target identification for small molecules by chemical proteomics. Angewandte Chemie International Edition, 52(9), 2744-2792.

-

Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature protocols, 9(9), 2100-2122.

-

Bantscheff, M., et al. (2012). Chemical proteomics and its application to drug discovery. Analytical and bioanalytical chemistry, 403(6), 1569-1581.

-

Batenburg, J. J., & van den Bergh, S. G. (1972). The mechanism of inhibition by fluoride of mitochondrial fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 280(4), 495-505.

-